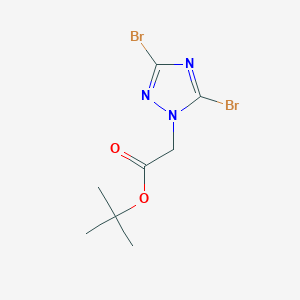

![molecular formula C22H28N4O4S B2695257 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 887219-01-4](/img/structure/B2695257.png)

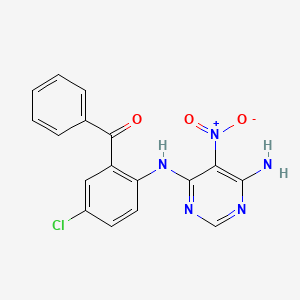

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a novel triazole-thiadiazine hybrid molecule . It is part of a series of compounds that have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties . The compound has a molecular formula of C22H25F3N4O3S and an average mass of 482.519 Da .

Synthesis Analysis

The synthesis of this compound involves a series of reactions . The process includes the design and synthesis of novel triazole-pyrimidine-based compounds, which are then characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a triazole ring fused with a thiadiazine ring . This structure allows for hydrogen bond accepting and donating characteristics, making it a precise pharmacophore with a bioactive profile . The compound can make specific interactions with different target receptors .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a dark yellow solid appearance and a melting point of 183–185 °C . Its 1 H NMR (DMSO- d6, 500 MHz) spectrum shows characteristic peaks at various chemical shifts .科学的研究の応用

Antimicrobial Activity

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate, and its derivatives, have been synthesized and evaluated for their antimicrobial activities. For instance, El‐Kazak & Ibrahim (2013) synthesized a series of polynuclear compounds including thiazolo[3,2-b][1,2,4]triazolo[1,5-a]pyridines, which showed antimicrobial properties (El‐Kazak & Ibrahim, 2013). Similarly, Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives starting from various ester ethoxycarbonylhydrazones, which were also screened for antimicrobial activities (Bektaş et al., 2007).

Synthesis and Characterization

The synthesis and characterization of compounds involving thiazolo[3,2-b][1,2,4]triazol moieties are a key aspect of research. Mohamed (2021) detailed the synthesis of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting the diverse potential of such compounds in scientific research (Mohamed, 2021).

Potential Pharmaceutical Applications

Some derivatives of the this compound have shown promise in pharmaceutical applications. For instance, Watanabe et al. (1992) synthesized derivatives with potential as 5-HT2 receptor antagonists, indicating a potential use in the development of psychiatric medications (Watanabe et al., 1992).

Analgesic Properties

There is also research into the analgesic properties of compounds related to this compound. Karczmarzyk & Malinka (2008) conducted structural characterization of analgesic isothiazolopyridines of Mannich base type, providing insights into their potential therapeutic uses (Karczmarzyk & Malinka, 2008).

作用機序

The mechanism of action of this compound is related to its neuroprotective and anti-neuroinflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

将来の方向性

The future directions for this compound could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . Given its promising activity in these areas, it could potentially be developed into a therapeutic agent for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

特性

IUPAC Name |

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4S/c1-4-17-23-22-26(24-17)20(27)19(31-22)18(15-7-6-8-16(13-15)29-3)25-11-9-14(10-12-25)21(28)30-5-2/h6-8,13-14,18,27H,4-5,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBDAZZOVGIHNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC(CC4)C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2695180.png)

![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2695182.png)

![2-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]quinoxaline](/img/structure/B2695186.png)

![2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile](/img/structure/B2695192.png)

![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2695193.png)

![3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695194.png)

![1-(4-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2695197.png)